N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets . The specific targets and their roles would need further investigation.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in various ways . For instance, some compounds inhibit the activation of certain receptors , while others may act as agonists or antagonists at specific receptor sites . More research is needed to determine the exact mode of action of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways . For instance, some compounds may interfere with the metabolic pathways of certain enzymes or proteins
Pharmacokinetics
Similar compounds have been studied for their toxicokinetic properties . These studies typically involve determining the compound’s stability, its metabolic transformations, and its elimination from the body . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other compounds can influence the action and stability of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-3-14-9-11-15(12-10-14)19-18(23)17-13(2)22(21-20-17)16-7-5-4-6-8-16/h4-12H,3H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOUBDIARJODQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.